molecular formula C11H19N5O B1465577 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one CAS No. 1274508-52-9

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one

Cat. No.: B1465577
CAS No.: 1274508-52-9
M. Wt: 237.3 g/mol
InChI Key: UBBCANZLZLBRSH-UHFFFAOYSA-N
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Description

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one is a synthetic organic compound that features a 1,2,3-triazole ring and an azepane ring. The presence of these heterocyclic structures makes it an interesting molecule for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one typically involves a multi-step process. One common method starts with the preparation of the 1,2,3-triazole ring through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its high efficiency and selectivity. The azepane ring can be introduced through nucleophilic substitution reactions involving appropriate azepane derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the azepane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring and have similar chemical properties.

    Azepane derivatives: Compounds with the azepane ring exhibit similar steric and electronic characteristics.

Uniqueness

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one is unique due to the combination of the 1,2,3-triazole and azepane rings in a single molecule. This dual functionality can provide enhanced biological activity and versatility in chemical synthesis compared to compounds with only one of these features.

Properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-1-(azepan-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c12-7-10-8-16(14-13-10)9-11(17)15-5-3-1-2-4-6-15/h8H,1-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBCANZLZLBRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one
Reactant of Route 2
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one
Reactant of Route 3
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one
Reactant of Route 4
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one
Reactant of Route 6
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one

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